molecular formula C18H14FNO4S B11121970 Methyl 4-(4-fluorophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 4-(4-fluorophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11121970
M. Wt: 359.4 g/mol
InChI Key: OTNFNGHSOYPHQI-UHFFFAOYSA-N
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Description

METHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: Starting with a thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of fluorophenyl is coupled with a halogenated thiophene.

    Amidation Reaction: The methylfuran group can be introduced via an amidation reaction, where the amine group of methylfuran reacts with a carboxylic acid derivative of the thiophene compound.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: Possible pharmaceutical applications due to the presence of bioactive groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiophene and methylfuran groups might contribute to the overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-CHLOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-(4-BROMOPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-(4-METHOXYPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in METHYL 4-(4-FLUOROPHENYL)-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C18H14FNO4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-(4-fluorophenyl)-2-[(2-methylfuran-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H14FNO4S/c1-10-13(7-8-24-10)16(21)20-17-15(18(22)23-2)14(9-25-17)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,20,21)

InChI Key

OTNFNGHSOYPHQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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